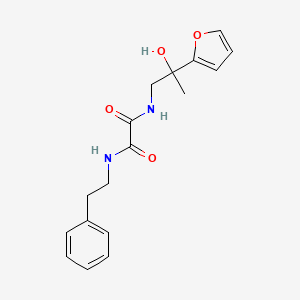

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan-based compounds often involves strategic reactions to incorporate furan rings into the desired molecular framework. For instance, the synthesis of 2-mono- and 2,5-bis[bis[(4-dimethylamino)phenyl]hydroxymethyl]-substituted furans involves the lithiation of furan and subsequent reaction with Michler's ketone, highlighting a method to introduce complex substituents into the furan core (Katritzky et al., 1997). Similarly, enzymatic polymerization has been employed to create biobased furan polyesters, showcasing an alternative approach to furan compound synthesis (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of furan derivatives is pivotal for understanding their reactivity and potential applications. For instance, the structure determination of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a related compound, was achieved through single-crystal x-ray diffraction, offering insights into the structural characteristics of furan derivatives (Smith & Raymond, 1980).

Chemical Reactions and Properties

Furan compounds are known for their versatile chemical reactions. For example, the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes and subsequent cyclization offers a convenient approach for synthesizing polysubstituted furans, demonstrating the reactivity of furan compounds in constructing complex molecular architectures (Wang et al., 2010).

Physical Properties Analysis

The physical properties of furan derivatives, such as melting points, boiling points, and solubilities, are crucial for their practical application. The analysis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one and its derivatives has revealed key flavor constituents in many fruits and baked foods, highlighting the impact of physical properties on the sensory attributes of furan compounds (Zabetakis et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the utility of furan compounds in various applications. The C-H bond activation/borylation of furans catalyzed by a half-sandwich iron N-heterocyclic carbene complex exemplifies the innovative methods used to modify furan rings, expanding their utility in synthetic chemistry (Hatanaka et al., 2010).

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of Biobased Polyesters

Biobased furan polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a building block, are synthesized enzymatically, demonstrating the application of furan derivatives in creating sustainable materials. This research highlights the potential of furan derivatives in replacing petroleum-based monomers for polyester synthesis, emphasizing the importance of renewable materials in material science (Yi Jiang et al., 2014).

Novel Color-Formers for Carbonless Imaging

Furan derivatives have been explored for their applications in carbonless imaging technologies, indicating their utility in the development of new color-forming agents. This study illustrates the versatility of furan compounds in applications beyond traditional chemical synthesis, extending into materials science and technology (A. Katritzky et al., 1997).

Enhanced Performance in Dye-Sensitized Solar Cells

Research on phenothiazine derivatives with furan linkers for dye-sensitized solar cells shows that furan derivatives can significantly improve the efficiency of solar energy conversion. This application demonstrates the potential of furan-based compounds in renewable energy technologies, offering a pathway to more efficient and environmentally friendly energy solutions (Se Hun Kim et al., 2011).

Synthesis of Novel Derivatives for Pharmacological Evaluation

A series of novel derivatives, including those based on furan compounds, have been synthesized and evaluated for their antidepressant and antianxiety activities. This research exemplifies the potential of furan derivatives in developing new therapeutic agents, highlighting their importance in pharmacological research (J. Kumar et al., 2017).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) into valuable chemicals showcases the application of furan derivatives in biorefinery and sustainable chemistry. This area of research is critical for the development of green chemistry processes, utilizing renewable biomass to produce a wide range of chemical products (Y. Nakagawa et al., 2013).

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to interact with various targets in the body, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects . The exact nature of these effects would depend on the specific pathways involved.

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide . These factors can include the pH of the environment, the presence of other compounds, temperature, and more .

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENNVAMMNRVUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)